Benzenesulfonamide, 5-(1-bromo-2-oxopropyl)-2-methoxy-
Description
Benzenesulfonamide, 5-(1-bromo-2-oxopropyl)-2-methoxy- is a chemical compound with a complex structure that includes a bromine atom, a methoxy group, and a sulfonamide group attached to a benzene ring
Properties
CAS No. |
593960-46-4 |
|---|---|
Molecular Formula |
C10H12BrNO4S |
Molecular Weight |
322.18 g/mol |
IUPAC Name |
5-(1-bromo-2-oxopropyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C10H12BrNO4S/c1-6(13)10(11)7-3-4-8(16-2)9(5-7)17(12,14)15/h3-5,10H,1-2H3,(H2,12,14,15) |
InChI Key |
FHZSTHSGBPZHGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)OC)S(=O)(=O)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 5-(1-bromo-2-oxopropyl)-2-methoxy- typically involves the bromination of a precursor compound followed by the introduction of the sulfonamide group. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 5-(1-bromo-2-oxopropyl)-2-methoxy- can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions often involve heating and the use of polar aprotic solvents.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and substituted amines.
Oxidation Reactions: Products include sulfonic acids and other oxidized derivatives.
Reduction Reactions: Products include alcohols and other reduced compounds.
Scientific Research Applications
Benzenesulfonamide, 5-(1-bromo-2-oxopropyl)-2-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 5-(1-bromo-2-oxopropyl)-2-methoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and sulfonamide group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Bromo-2-oxopropyl)benzonitrile
- 5-(1-Bromo-2-oxopropyl)-2-methylsulfonylbenzonitrile
- 2-(1-Bromo-2-oxopropyl)-6-sulfanylbenzaldehyde
Uniqueness
Compared to similar compounds, Benzenesulfonamide, 5-(1-bromo-2-oxopropyl)-2-methoxy- is unique due to the presence of the methoxy group and sulfonamide group, which confer distinct chemical properties and reactivity. These functional groups enhance its solubility, stability, and potential for specific interactions with biological targets, making it a valuable compound for various research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
